Structural Differentiation vs. Cobicistat (GS-9350): Side-Chain Architecture
The target compound differs from the approved drug cobicistat in its side-chain architecture. The target compound (MW 290.36) contains a simple (E)-but-2-enamide side chain, while cobicistat (MW 776.03) bears a bulky carbamate-isoquinoline pharmacophore . This structural difference results in substantially lower molecular weight, reduced lipophilicity, and distinct physicochemical properties. The (E)-but-2-enamide side chain lacks the carbamate moiety required for optimal CYP3A time-dependent inhibition, suggesting that the target compound would exhibit different CYP3A inhibition kinetics relative to cobicistat .
| Evidence Dimension | Side-chain structure and CYP3A pharmacophore identity |
|---|---|
| Target Compound Data | (E)-but-2-enamide side chain; no carbamate group; MW 290.36 |
| Comparator Or Baseline | Cobicistat: carbamate-isoquinoline side chain; MW 776.03; potent CYP3A inhibitor (IC50 30–285 nM) |
| Quantified Difference | Not directly comparable; target compound is markedly smaller (MW difference: 485.67 Da) and lacks the carbamate group essential for cobicistat-like CYP3A inhibition |
| Conditions | Structural analysis; cobicistat CYP3A IC50 data from recombinant enzyme assays (midazolam 1′-hydroxylation, preincubated 30 min with NADPH) |
Why This Matters
Procurement of this compound is warranted when the research goal requires a simplified cobicistat scaffold without the full pharmacophore, such as for SAR exploration, metabolic pathway studies, or when the cobicistat carbamate is not needed.
- [1] PubChem. (2025). Compound Summary for CID 25151504, Cobicistat. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Cobicistat View Source
